molecular formula C8H4ClF3O2 B1630759 3-chloro-5-(trifluoromethyl)benzoic Acid CAS No. 53985-49-2

3-chloro-5-(trifluoromethyl)benzoic Acid

Cat. No. B1630759
CAS RN: 53985-49-2
M. Wt: 224.56 g/mol
InChI Key: IDLOGBMWOUINGG-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative with a chlorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular formula of 3-chloro-5-(trifluoromethyl)benzoic acid is C8H4ClF3O2 . It has a molecular weight of 224.57 .


Physical And Chemical Properties Analysis

3-Chloro-5-(trifluoromethyl)benzoic acid is a solid at room temperature . It has a molecular weight of 224.57 . The compound’s density is 1.523g/cm3 . Its boiling point is 262.5ºC at 760 mmHg .

Scientific Research Applications

Precursors for Antitubercular Benzothiazinones

3-Chloro-5-(trifluoromethyl)benzoic acid and its related compounds, like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are utilized as precursors in the synthesis of antituberculosis drug candidates, specifically 8-nitro-1,3-benzothiazin-4-ones (Richter et al., 2021).

Plant Growth Regulating Properties

Studies have explored the physiological activity of chloro- and methyl-substituted phenoxyacetic and benzoic acids, including variations of 3-chloro-5-(trifluoromethyl)benzoic acid, in plant growth regulation. These compounds have shown varying degrees of growth-promoting activity depending on their substitution pattern (Pybus et al., 1959).

Conversion to Benzoic Acids

An unconventional method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids was reported, expanding the understanding and potential applications of these compounds in chemical synthesis (Sahi et al., 2014).

Thermodynamic Study in Pharmaceutical Research

Benzoic acid and its derivatives, including chlorobenzoic acids, have been studied for their thermodynamic properties. This research is crucial for process design in pharmaceutical development, especially concerning solubility and stability in various solvents (Reschke et al., 2016).

Potential in Optical Limiting Applications

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, synthesized from benzoic acid derivatives including 3-chloro-5-(trifluoromethyl)benzoic acid, have been studied for their nonlinearity in optical applications. Specific compounds in this category show promise for optical limiting applications (Chandrakantha et al., 2013).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLOGBMWOUINGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396641
Record name 3-chloro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-5-(trifluoromethyl)benzoic Acid

CAS RN

53985-49-2
Record name 3-chloro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid and an equimolar amount of p-nitrophenol are stirred with an equimolar amount of anhydrous potassium carbonate in dimethylsulfoxide at 110° C. for 24 hours and then left overnight at room temperature. The mixture is then poured into dilute hydrochloric acid and the solid is recovered and purified by dissolving, washing and drying to give 4'-nitrophenoxy ether at the 2-position of 3-chloro-5-(trifluoromethyl)benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Winn, EB Reilly, G Liu, JR Huth, HS Jae… - Journal of medicinal …, 2001 - ACS Publications
We have shown that p-arylthio cinnamides can inhibit the interaction of LFA-1 and ICAM-1, which is involved in cell adhesion and the inflammatory process. We now show that 2,3-…
Number of citations: 75 pubs.acs.org
G Xing, D Li, AYH Woo, Z Zhi, L Ji, R Xing… - Journal of Medicinal …, 2022 - ACS Publications
Asthma patients in resource-poor countries cannot obtain adequate basic asthma medications because most asthma medications are supplied as inhalants. An alternative approach is …
Number of citations: 3 pubs.acs.org
E York, DA McNaughton, MN Duman, PA Gale… - Biomolecules, 2023 - mdpi.com
In respiring mitochondria, the proton gradient across the inner mitochondrial membrane is used to drive ATP production. Mitochondrial uncouplers, which are typically weak acid …
Number of citations: 10 www.mdpi.com
H Wen, L Qin, L Pan, J Li, M Cheng - Pharmaceutical Chemistry Journal, 2012 - Springer
… Based on the synthesis of mabuterol, trantinterol has been originally synthesized from 4-amino-3-chloro-5-trifluoromethyl benzoic acid [3], but this approach is not cost effective because …
Number of citations: 1 link.springer.com
I Yamamoto, E Matsuura, M Horiba, K Akima… - Journal of …, 1985 - Taylor & Francis
… amino-3-chloro-5-trifluoromethyl mandelic acid (RC-31, 4-amino-3chloro-5-trifluoromethyl benzaldehyde (RC-41, 4-amino-3-chloro5-trifluoromethyl benzoic acid (RC-5), and 4-amino-3-…
Number of citations: 12 www.tandfonline.com
J Martín López - 2022 - diposit.ub.edu
[eng] The present Thesis is divided in three chapters: 1. Design and synthesis of new soluble epoxide hydrolase inhibitors (sEHI) The synthesis of new soluble epoxide hydrolase …
Number of citations: 3 diposit.ub.edu

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